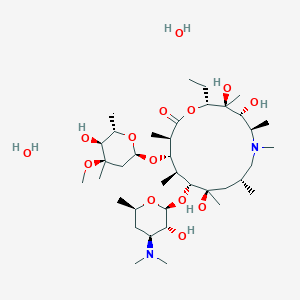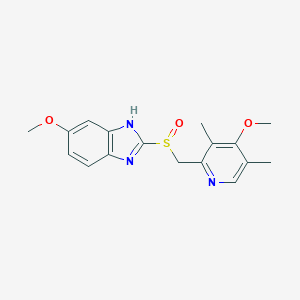
Naftopidildihydrochlorid
Übersicht
Beschreibung
Naftopidilhydrochlorid ist eine pharmazeutische Verbindung, die hauptsächlich zur Behandlung der benignen Prostatahyperplasie (BPH) eingesetzt wird. Es wirkt als selektiver Alpha-1-Adrenorezeptor-Antagonist, der zur Entspannung der glatten Muskulatur der Prostata und des Blasenhalses beiträgt, wodurch der Urinfluss verbessert und die Symptome der BPH reduziert werden .
Wissenschaftliche Forschungsanwendungen
Naftopidilhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in verschiedenen chemischen Reaktionen und analytischen Methoden verwendet.
Biologie: Naftopidilhydrochlorid wird auf seine Auswirkungen auf zelluläre Prozesse und Rezeptorinteraktionen untersucht.
Medizin: Neben seiner primären Anwendung bei der Behandlung von BPH hat es sich als potenzieller Hemmstoff des Wachstums von Prostatakrebszellen gezeigt
Wirkmechanismus
Naftopidilhydrochlorid entfaltet seine Wirkung durch selektive Blockierung von Alpha-1-Adrenorezeptoren, insbesondere des Subtyps Alpha-1D. Diese Wirkung führt zur Entspannung der glatten Muskulatur in der Prostata und im Blasenhals, was zu einem verbesserten Urinfluss führt. Die Verbindung hemmt auch Alpha-Adrenozeptor-vermittelte Kontraktionen, die durch Noradrenalin induziert werden .
Wirkmechanismus
Target of Action
Naftopidil dihydrochloride is a selective alpha1-adrenoceptor antagonist . It has a high affinity for the cloned human α1a-, α1b-, and α1d-adrenoceptor subtypes, with Ki values of 3.7 nM, 20 nM, and 1.2 nM respectively . These receptors are primarily found in the prostate and urinary tract, and their blockade results in relaxation of smooth muscle, thereby improving urinary flow and reducing symptoms of benign prostatic hyperplasia .
Mode of Action
As an alpha1-adrenoceptor antagonist, Naftopidil dihydrochloride competitively inhibits alpha1-adrenoceptors, preventing the binding of norepinephrine . This inhibition leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation in the prostate and urinary tract .
Biochemical Pathways
This disruption can lead to improved urinary flow and reduced symptoms of benign prostatic hyperplasia .
Pharmacokinetics
The pharmacokinetics of Naftopidil dihydrochloride have been studied in patients with hepatic dysfunction . The half-life of the drug was found to be 3.6 hours in liver-impaired subjects, compared to 3.3 hours in controls . Following oral administration, the plasma levels and half-life times of Naftopidil were significantly increased in liver impairment . The absolute bioavailability in patients with hepatic dysfunction was significantly higher (mean 75%, median 53%) compared to healthy subjects (mean 17%, median 16%) .
Result of Action
The primary result of Naftopidil dihydrochloride’s action is the relaxation of smooth muscle in the prostate and urinary tract, leading to improved urinary flow and reduced symptoms of benign prostatic hyperplasia . Additionally, Naftopidil dihydrochloride has been shown to have antiproliferative effects .
Action Environment
The action of Naftopidil dihydrochloride can be influenced by various environmental factors. For instance, functional hepatic blood flow can affect the drug’s kinetics .
Biochemische Analyse
Biochemical Properties
Naftopidil Dihydrochloride interacts with α1-adrenergic receptors, specifically the α1D and α1A subtypes . It inhibits the increase of blood pressure caused by α1 receptor activation .
Cellular Effects
Naftopidil Dihydrochloride has been shown to have antiproliferative effects on prostate cancer cells (PCa) and fibroblast cells (PrSC) . It inhibits cell cycle progression in these cells . In addition, Naftopidil Dihydrochloride has been found to reduce total IL-6 protein in PrSC, leading to increased suppression of cell proliferation .
Molecular Mechanism
The molecular mechanism of Naftopidil Dihydrochloride involves its interaction with α1-adrenergic receptors . It acts as a selective antagonist, inhibiting the increase in blood pressure caused by α1 receptor activation .
Temporal Effects in Laboratory Settings
In laboratory settings, Naftopidil Dihydrochloride has been shown to inhibit cell cycle progression not only in cancer cells, but also in fibroblasts and vascular endothelial cells . The inhibition of cell cycle progression is independent of α1-AR expression in cells .
Dosage Effects in Animal Models
In animal models, combination therapy with radiotherapy plus Naftopidil Dihydrochloride has been shown to induce a more efficacious delay in PC-3 xenograft tumor growth compared to monotherapy with Naftopidil Dihydrochloride or radiotherapy alone .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Naftopidilhydrochlorid umfasst mehrere Schritte. Zunächst reagiert 1-Naphthol mit Epichlorhydrin in Gegenwart einer Alkali, um ein Epoxid zu bilden. Dieses Epoxid wird dann mit einem Piperazinderivat alkyliert, um Naftopidil zu ergeben .
Industrielle Produktionsverfahren
In industriellen Umgebungen wird Naftopidilhydrochlorid häufig unter Verwendung von Lösungsmittel-Emulsions-/Verdampfungsverfahren hergestellt. Dabei werden Hilfsstoffe wie Compritol 888 ATO und Poloxamer 188 verwendet, um die Bioverfügbarkeit der Verbindung zu verbessern . Darüber hinaus wurde das gemeinsame Mahlen mit Zitronensäure und/oder Weinsäure eingesetzt, um die Auflösungsraten zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Naftopidilhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen
Eine bemerkenswerte Reaktion beinhaltet die Oxidation von Naftopidil unter Verwendung von Kaliumpermanganat in einem Schwefelsäuremedium, sensibilisiert durch Formaldehyd oder Ameisensäure . Die optimalen Bedingungen für diese Reaktion umfassen 0,25 mM Kaliumpermanganat und 4,0 M Schwefelsäure.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise ergibt die Oxidationsreaktion mit Kaliumpermanganat hauptsächlich oxidierte Derivate von Naftopidil .
Vergleich Mit ähnlichen Verbindungen
Naftopidilhydrochlorid wird oft mit anderen Alpha-1-Adrenorezeptor-Antagonisten wie Tamsulosinhydrochlorid und Silodosin verglichen. Während all diese Verbindungen zur Behandlung von BPH eingesetzt werden, hat Naftopidilhydrochlorid eine höhere Affinität zum Alpha-1D-Adrenorezeptor, was es besonders wirksam gegen Speicherungs-Symptome wie Harnfrequenz und Nykturie macht . Diese einzigartige Rezeptorselektivität unterscheidet es von anderen ähnlichen Verbindungen.
Liste ähnlicher Verbindungen
- Tamsulosinhydrochlorid
- Silodosin
- Urapidil
Die einzigartige Rezeptorselektivität von Naftopidilhydrochlorid und seine Wirksamkeit bei der Behandlung von sowohl Miktions- als auch Speicherungs-Symptomen machen es zu einer wertvollen Verbindung bei der Behandlung von BPH.
Eigenschaften
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAAEWMEVIOHTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57149-08-3 | |
| Record name | 1-Piperazineethanol, 4-(2-methoxyphenyl)-α-[(1-naphthalenyloxy)methyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57149-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















